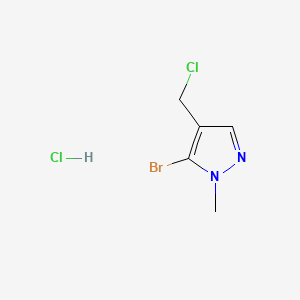
5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride typically involves the bromination and chloromethylation of a pyrazole precursor. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether for the chloromethylation step. The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the industrial process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex, multi-ring structures.
Wissenschaftliche Forschungsanwendungen
5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes or as a precursor for the synthesis of bioactive molecules.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for its target. The exact molecular pathways involved can vary depending on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-4-(methylthio)-1-methyl-1H-pyrazole
- 5-chloro-4-(chloromethyl)-1-methyl-1H-pyrazole
- 4-(chloromethyl)-1-methyl-1H-pyrazole
Uniqueness
5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride is unique due to the presence of both bromine and chlorine substituents on the pyrazole ring. This dual substitution can confer distinct chemical and biological properties, making the compound valuable for specific applications where such properties are desired.
Biologische Aktivität
5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of bromine and chloromethyl groups enhances its reactivity and potential interactions with biological targets.
Inhibition of Enzymes
Table 1: Summary of Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | PAI-1 | 5.2 | |
| DDD85646 (related pyrazole) | N-myristoyltransferase (NMT) | 0.12 | |
| Other pyrazoles | Various | 0.5 - 10.0 |
Antiparasitic Activity
The compound has shown promising activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). In vitro studies have demonstrated that derivatives of pyrazole can effectively inhibit N-myristoyltransferase (NMT), an enzyme critical for the survival of the parasite .
Case Study: Antiparasitic Efficacy
A study evaluated the efficacy of various pyrazole derivatives against T. brucei. The results indicated that modifications to the pyrazole scaffold significantly influenced activity levels, with some compounds achieving nanomolar efficacy in cell-based assays .
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The binding affinity to target enzymes is influenced by the electronic properties of the substituents on the pyrazole ring, which can modulate interactions within the active site.
Eigenschaften
Molekularformel |
C5H7BrCl2N2 |
|---|---|
Molekulargewicht |
245.93 g/mol |
IUPAC-Name |
5-bromo-4-(chloromethyl)-1-methylpyrazole;hydrochloride |
InChI |
InChI=1S/C5H6BrClN2.ClH/c1-9-5(6)4(2-7)3-8-9;/h3H,2H2,1H3;1H |
InChI-Schlüssel |
RIHAVWFPHRMJDX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)CCl)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















